Ethyl 2-bromo-4-cyano-3-methylbenzoate
Description
Ethyl 2-bromo-4-cyano-3-methylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), and methyl (-CH₃) substituent on a benzoate backbone. The substituents occupy positions 2, 4, and 3 of the benzene ring, respectively, creating a sterically hindered and electronically diverse structure. The bromo group enhances electrophilic substitution reactivity, while the cyano group withdraws electrons, influencing the compound’s polarity and stability. The ethyl ester moiety contributes to its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Although direct data on this compound is sparse in the provided evidence, its properties can be inferred from structurally related analogs .
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-4-8(6-13)7(2)10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRYAUTCQZWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Aromatic Precursors
Method Overview:
A common approach involves brominating a methyl-substituted benzoic ester, such as ethyl 3-methylbenzoate, to selectively introduce a bromine atom at the ortho position relative to the methyl group. This process typically employs N-bromosuccinimide (NBS) as the brominating agent under controlled conditions, often in the presence of radical initiators or catalysts, to achieve regioselectivity.
| Parameter | Details |
|---|---|
| Reagents | Ethyl 3-methylbenzoate, NBS, radical initiator (e.g., AIBN) |
| Solvent | Acetic acid or dichloromethane |
| Temperature | 0°C to room temperature, often reflux for enhanced reactivity |
| Yield | Typically 70–85% for mono-brominated product |
- Bromination at the 2-position (ortho to methyl) is facilitated by the activating methyl group, with selectivity enhanced by controlled temperature and stoichiometry (see patent CN101891649A).
Introduction of the Cyano Group via Cyanation
Method Overview:
The nitrile group at the 4-position is introduced through nucleophilic cyanation of the brominated intermediate. This step often employs copper(I) cyanide or other cyanating agents under reflux, with the aromatic bromide acting as a substrate for nucleophilic substitution.
| Parameter | Details |
|---|---|
| Reagents | Brominated ester, copper(I) cyanide |
| Solvent | Dimethylformamide (DMF), acetonitrile |
| Temperature | 60–80°C |
| Reaction Time | 8–12 hours |
| Yield | 80–90% |
- Cyanation proceeds via nucleophilic aromatic substitution facilitated by copper catalysis, with the nitrile group stabilizing the aromatic ring and enhancing reactivity (see patent CN111018740B).
Esterification and Final Purification
Method Overview:
The ester group is typically already present in the starting material. However, if necessary, esterification can be performed via Fischer esterification, reacting benzoic acid derivatives with ethanol under acid catalysis, or directly using methyl or ethyl alcohol in the presence of sulfuric acid.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Column chromatography for higher purity
- Underpressure distillation to isolate the final compound
- Purity and yield are optimized through solvent selection and controlled reaction conditions, with purification steps ensuring removal of residual reagents and by-products (see patent CN101891649A).
Alternative Approaches: Multi-step Synthesis from Precursors
Some research emphasizes multi-step synthesis starting from simpler aromatic compounds, such as methyl 4-bromo-5-fluoro-2-iodobenzoate, which undergoes cyanation followed by esterification, as described in patent CN111018740B.
Data Table Summarizing Preparation Methods
Research Findings and Innovations
- Patents such as CN101891649B and CN111018740B highlight optimized multi-step processes emphasizing high yield, regioselectivity, and environmentally friendly conditions.
- Recent advances focus on catalyst-free or green protocols for condensation reactions involving aromatic aldehydes and amines, which could be adapted for related intermediates.
Notes and Considerations
- Regioselectivity in bromination is critical; excess brominating agents or elevated temperatures may lead to polybromination.
- Cyanation often requires careful control of moisture and temperature to prevent side reactions.
- Purification steps are essential to remove residual halogenated or cyanated impurities, ensuring the compound's suitability for subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Ethyl 2-amino-4-cyano-3-methylbenzoate.
Reduction: Ethyl 2-bromo-4-aminomethyl-3-methylbenzoate.
Hydrolysis: 2-bromo-4-cyano-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or hydrolysis. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 2-bromo-4-cyano-3-methylbenzoate with three related compounds, focusing on molecular properties, substituent effects, and reactivity.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Estimated molecular weight based on substituent additions to ethyl benzoate (C₉H₁₀O₂).
Key Comparisons:
Substituent Effects on Reactivity: The bromo group in this compound facilitates nucleophilic aromatic substitution (NAS) reactions, similar to 4-bromo-3-methylbenzoic acid . The cyano group in both this compound and Ethyl 4-cyanobenzoate increases polarity, enhancing solubility in polar aprotic solvents. However, steric hindrance from the methyl group in the former may limit reactivity compared to the latter .
Physical and Safety Properties: Ethyl 4-cyanobenzoate (MW 175.18 g/mol) is lighter and less dense than this compound (estimated MW 258.09 g/mol) due to the absence of bromo and methyl groups . Safety data for Ethyl 4-cyanobenzoate highlights precautions for inhalation and skin contact, typical of nitriles and esters . The bromo substituent in this compound likely increases toxicity risks, akin to brominated aromatics like 4-bromo-3-methylbenzoic acid, which requires handling in ventilated areas .
Applications and Synthetic Utility: this compound’s multifunctional structure makes it a candidate for synthesizing poly-substituted aromatic compounds, such as pharmaceuticals or liquid crystals. Methyl 3-bromo-2-(bromomethyl)propionate, with dual bromo groups, is used in cross-coupling reactions, a reactivity profile less accessible in mono-brominated analogs like Ethyl 4-cyanobenzoate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
